((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine ((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine
Brand Name: Vulcanchem
CAS No.: 1177333-44-6
VCID: VC2984261
InChI: InChI=1S/C14H15F3N2/c1-9-6-11(8-18)10(2)19(9)13-5-3-4-12(7-13)14(15,16)17/h3-7H,8,18H2,1-2H3
SMILES: CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)CN
Molecular Formula: C14H15F3N2
Molecular Weight: 268.28 g/mol

((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine

CAS No.: 1177333-44-6

Cat. No.: VC2984261

Molecular Formula: C14H15F3N2

Molecular Weight: 268.28 g/mol

* For research use only. Not for human or veterinary use.

((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine - 1177333-44-6

Specification

CAS No. 1177333-44-6
Molecular Formula C14H15F3N2
Molecular Weight 268.28 g/mol
IUPAC Name [2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methanamine
Standard InChI InChI=1S/C14H15F3N2/c1-9-6-11(8-18)10(2)19(9)13-5-3-4-12(7-13)14(15,16)17/h3-7H,8,18H2,1-2H3
Standard InChI Key NVXKJWTVDVZXNX-UHFFFAOYSA-N
SMILES CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)CN
Canonical SMILES CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)CN

Introduction

((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine is a complex organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing a nitrogen atom. This specific compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole ring. The presence of the trifluoromethyl group significantly affects the compound's physical and chemical properties due to its high electronegativity and stability.

Synthesis and Preparation

The synthesis of ((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine typically involves several steps, including the formation of the pyrrole ring and the introduction of the trifluoromethyl-substituted phenyl group. The specific synthesis route may vary depending on the starting materials and desired yield. Generally, such compounds are prepared through reactions involving the formation of the pyrrole core followed by functionalization with the appropriate side chains.

Applications and Research Findings

While specific applications for ((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine are not detailed in the provided sources, compounds with similar structures are often investigated for their potential in pharmaceuticals, materials science, and organic electronics due to their unique electronic and chemical properties.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightCAS Number
((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amineC14H14F3N2286.27 g/molNot listed
({1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methyl)amineC14H14F4N2286.27 g/mol1177342-17-4
2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amineC14H15F3N2O284.28 g/mol1177331-19-9

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator